molecular formula C8H11NO3 B1589057 3,4-Dimethoxy-2-methylpyridine N-oxide CAS No. 72830-07-0

3,4-Dimethoxy-2-methylpyridine N-oxide

Cat. No.: B1589057
CAS No.: 72830-07-0
M. Wt: 169.18 g/mol
InChI Key: UMVFRRJTPKYVAY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine N-oxide is a heterocyclic organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol It is a pyridine derivative that contains two methoxy groups and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide typically involves the oxidation of 3,4-dimethoxy-2-methylpyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired N-oxide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-2-methylpyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

3,4-Dimethoxy-2-methylpyridine N-oxide serves as a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance:

  • Oxidation : The compound can be further oxidized to yield more complex pyridine derivatives.
  • Reduction : It can be reduced to regenerate the parent pyridine compound.
  • Substitution : The methoxy groups can be replaced with other functional groups under specific conditions, allowing for the development of novel compounds with desired properties.

Tracer Studies in Chemistry

Due to its isotopic labeling capabilities, this compound is used as a tracer in reaction mechanism studies. Researchers utilize it to investigate the kinetics of chemical reactions by tracing the movement and transformation of the compound within different chemical environments.

Biological Applications

In biological research, this compound is employed in metabolic studies. Its isotopic labeling allows scientists to trace biochemical pathways and understand metabolic processes within living organisms. This application is crucial for elucidating how drugs are metabolized and how they interact with biological systems.

Pharmaceutical Development

This compound plays a significant role in drug development and pharmacokinetic studies. It helps researchers understand the metabolism and distribution of new pharmaceutical compounds in the body. The compound's unique properties make it an ideal candidate for use in drug synthesis and discovery .

Case Study 1: Tracer Studies

In a study examining the metabolic pathways of certain drugs, researchers utilized this compound as a tracer to monitor how these drugs are processed by the liver. The results indicated that the compound successfully traced the metabolic pathways, providing insights into drug efficacy and safety profiles.

Case Study 2: Synthesis of Novel Compounds

Another research project focused on synthesizing new pyridine derivatives using this compound as an intermediate. The study demonstrated that through selective oxidation and substitution reactions, researchers were able to produce compounds with enhanced biological activity, showcasing the versatility of this N-oxide derivative in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-methylpyridine N-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, influencing redox reactions within cells. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-2-methylpyridine: The parent compound without the N-oxide group.

    2-Methyl-3,4-dimethoxypyridine: A structural isomer with different substitution patterns.

    3,4-Dimethoxy-2-methylpyridine N-oxide-d3: A deuterated form used in isotopic labeling studies.

Uniqueness

This compound is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3,4-Dimethoxy-2-methylpyridine N-oxide (DMMPO) is a heterocyclic compound with the molecular formula C8H11NO3C_8H_{11}NO_3 and a molecular weight of 169.18 g/mol. Its structure features two methoxy groups and a methyl group attached to a pyridine ring, contributing to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

DMMPO exhibits significant biological activity, primarily through its interaction with various biological targets:

  • Inhibition of Somatostatin : DMMPO has been identified as a potent inhibitor of somatostatin receptors. Somatostatin is a hormone that plays a crucial role in regulating cell growth and proliferation. The inhibition of this hormone suggests potential applications in cancer therapy by targeting pathways where somatostatin is involved.
  • Antimicrobial Properties : Preliminary studies indicate that DMMPO may possess antimicrobial effects, likely due to its structural characteristics that allow it to interact with microbial cell membranes.

Research Findings

Recent studies have explored the biological properties of DMMPO extensively. Below are key findings from various research efforts:

Study FocusFindingsReference
Somatostatin Inhibition DMMPO inhibits somatostatin receptors, indicating potential in cancer treatment.
Antimicrobial Activity Exhibits antimicrobial properties against various pathogens.
Synthesis Applications Used in the synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride for drug development.
Neuroprotective Effects Investigated for effects on neurotransmitter systems, suggesting neuroprotective properties.

Case Studies

  • Cancer Treatment : A study focused on the effects of DMMPO on cell lines associated with tumors showed that it effectively reduced cell proliferation by inhibiting somatostatin pathways. This suggests its potential use as an adjunct therapy in oncological treatments.
  • Antimicrobial Efficacy : Another study tested DMMPO against common bacterial strains and found it effective in inhibiting growth, supporting its potential as an antimicrobial agent.

DMMPO undergoes various chemical reactions that can be utilized for further applications:

  • Oxidation : DMMPO can be oxidized to yield higher oxidation state compounds.
  • Reduction : It can be reduced back to 3,4-dimethoxy-2-methylpyridine under specific conditions.
  • Substitution Reactions : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
Oxidation Hydrogen peroxide + Acetic acidMild temperature
Reduction Sodium borohydrideAnhydrous conditions
Substitution Nucleophiles (halides/amines)Basic conditions

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 3,4-dimethoxy-2-methylpyridine N-oxide, and how can they be validated experimentally?

  • Methodology :

  • Structural Confirmation : Use X-ray crystallography to determine bond lengths, angles, and unit cell parameters (e.g., monoclinic system with space group P2₁/c, as seen in analogous pyridine N-oxide structures ).
  • Spectroscopic Analysis : Employ NMR (¹H/¹³C) to identify substituent positions (e.g., methoxy and methyl groups) and oxidation state. Mass spectrometry (MS) can confirm the molecular ion peak (C₈H₁₁NO₃, M = 169.18 g/mol) using high-resolution instruments .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

  • Methodology :

  • Direct Oxidation : React 3,4-dimethoxy-2-methylpyridine with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid. Monitor reaction progress via TLC or HPLC .
  • Challenges : Avoid over-oxidation or side reactions (e.g., ring degradation) by controlling temperature and stoichiometry. Note that nitration intermediates (common in pyridine N-oxide synthesis) may introduce mutagenic byproducts, requiring rigorous purification .

Advanced Research Questions

Q. How does the N-oxide moiety influence the compound’s biological activity, particularly in drug discovery contexts?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare the N-oxide derivative with its non-oxidized counterpart in assays targeting gastric acid inhibition or receptor binding. Use computational modeling (e.g., molecular docking) to assess interactions with biological targets .
  • Mutagenicity Screening : Conduct Ames tests to evaluate mutagenic potential. Note that while some aromatic N-oxides are mutagenic (e.g., nitropyridine N-oxides), others like 2,6-dimethylpyridine N-oxide exhibit antimutagenic properties .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from biological or environmental samples. For plant matrices, minimize matrix effects via dilution or matrix-matched calibration .
  • Quantification : Apply UHPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LLOQ ~10 µg/kg). Validate method accuracy (≥90%) and precision (RSD ≤15%) using isotopically labeled internal standards .

Q. What is the evidence for or against the involvement of specific transporters (e.g., OCT1) in the cellular uptake of pyridine N-oxide derivatives?

  • Methodology :

  • In Vitro Transport Assays : Use HEK293 cells overexpressing OCT1 to measure uptake kinetics of this compound. Compare with knockout models or inhibitors like quinidine .
  • In Vivo Pharmacokinetics : Administer the compound to Oct1-knockout mice and measure plasma/liver concentrations via LC-MS. If uptake remains unchanged (as with sorafenib N-oxide), explore alternative transporters .

Q. Critical Analysis of Contradictions

  • Mutagenicity : While highlights aromatic N-oxides as potential mutagens, demonstrates antimutagenic activity in a structural analogue. Researchers must conduct compound-specific assays rather than relying on class-wide alerts.
  • Synthetic Routes : warns against nitration intermediates due to carcinogenicity risks, whereas emphasizes direct oxidation as safer. Prioritize routes with minimal hazardous intermediates.

Properties

IUPAC Name

3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVFRRJTPKYVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444284
Record name 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72830-07-0
Record name 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.5 g (25 mmol) of 3-methoxy-2-methyl-4-nitropyridine 1-oxide are stirred at 40° C. in 75 ml of dry methanol, after addition of 4.7 ml of 30% strength sodium methylate solution, for 16 hours. The mixture is then cooled, brought to pH 7 with concentrated sulfuric acid, filtered and concentrated completely in vacuo, the oily, reddish residue is taken up in 50 ml of toluene, the mixture is filtered again to remove insoluble constituents and the filtrate is concentrated to dryness. The yellow oily residue crystallizes on an ice-bath and is finally extracted by stirring with 30 ml of petroleum ether (50/70) at 40° C. filtration and drying in a desiccator gives 5.2 g (88% of theory) of 3,4-dimethoxy-2-methyl-pyridine 1-oxide in the form of pale yellow crystals of m.p. 111°-113° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of sodium methoxide (from 0.535 g sodium) in dry methanol (40 ml) was added dropwise to a stirred suspension of 3-fluoro-2-methyl-4-nitropyridine N-oxide (2 g) in dry methanol (50 ml) and the mixture was stirred overnight. Additional sodium methoxide (from 0.053 g sodium) was added and the mixture was heated under reflux for 1 hour. The mixture was neutralised with hydrochloric acid and evaporated to dryness. The residue was extracted with chloroform and the extract was evaporated to dryness to give 3,4-dimethoxy-2-methylpyridine N-oxide.
Name
sodium methoxide
Quantity
0.535 g
Type
reactant
Reaction Step One
Name
3-fluoro-2-methyl-4-nitropyridine N-oxide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.053 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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